6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its pyrazole and tetrahydropyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the ethyl group and subsequent formation of the tetrahydropyrimidine ring. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
Substitution Reactions: Subsequent steps may involve substitution reactions to introduce the ethyl group and other necessary substituents.
Cyclization Reactions: The final step usually involves cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound in biological assays.
Medicine: It may have therapeutic properties and could be explored for drug development.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A pyrazole derivative with similar structural features.
Imidazole derivatives: Compounds with a similar heterocyclic structure.
Uniqueness: 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions and reactivity compared to similar compounds.
Properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)13-14(9)3/h5-6H,4H2,1-3H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIMSFONDVLRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=NN2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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